2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
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Overview
Description
2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound featuring a trifluoromethyl group and a tetrahydroimidazo[4,5-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The cyclization step often requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its tetrahydroimidazo[4,5-C]pyridine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196156-48-5 |
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Molecular Formula |
C8H10F3N3 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H10F3N3/c1-4-13-5-2-7(8(9,10)11)12-3-6(5)14-4/h7,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
JWAFHYIFMQHCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CNC(C2)C(F)(F)F |
Origin of Product |
United States |
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